[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl](phenyl)acetic acid is a useful research compound. Its molecular formula is C23H16N2O6S2 and its molecular weight is 480.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid is a thiazolidinone derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2O6S2, with a molecular weight of 432.5 g/mol. Its IUPAC name is 2-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid . The structure features multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H16N2O6S2 |
Molecular Weight | 432.5 g/mol |
IUPAC Name | 2-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid |
InChI Key | BSNTVMXKBADNQE-CXUHLZMHSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for microbial growth and inflammation.
- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways, impacting cell proliferation and apoptosis.
- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.
Antimicrobial Activity
Thiazolidinone derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial strains. In studies comparing it to standard antibiotics like ampicillin, it exhibited superior antibacterial potency against Gram-positive and Gram-negative bacteria as well as antifungal activity against several fungal species .
Anti-inflammatory Effects
Research indicates that compounds similar to (5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid possess anti-inflammatory properties. These effects are achieved through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Potential
The anticancer activity of this compound has been evaluated in various cancer cell lines. It has shown cytotoxic effects comparable to established chemotherapeutic agents, inducing apoptosis in leukemia cells and other cancer types . The structure's unique functional groups enhance its ability to target cancerous cells selectively.
Case Studies
Several studies have highlighted the efficacy of thiazolidinone derivatives:
- Antimicrobial Study : A study tested a range of thiazolidinone compounds against resistant bacterial strains, finding that some derivatives exhibited higher activity than traditional antibiotics .
- Cytotoxicity Assessment : Research on a related thiazolidinone showed significant cytotoxicity against human leukemia cells, suggesting that modifications in the structure can enhance therapeutic potential .
Properties
IUPAC Name |
2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6S2/c1-13-7-9-16(17(11-13)25(29)30)18-10-8-15(31-18)12-19-21(26)24(23(32)33-19)20(22(27)28)14-5-3-2-4-6-14/h2-12,20H,1H3,(H,27,28)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYBWBRZKCXMLY-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.